Propiomazine maleate

Catalog No.
S622169
CAS No.
3568-23-8
M.F
C24H28N2O5S
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiomazine maleate

CAS Number

3568-23-8

Product Name

Propiomazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C20H24N2OS.C4H4O4/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;5-3(6)1-2-4(7)8/h6-12,14H,5,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ILEKKZUHFYUQIE-BTJKTKAUSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=C\C(=O)O)\C(=O)O

Understanding Dopamine and Serotonin Pathways:

Propiomazine maleate works by blocking dopamine D2 receptors and histamine H1 receptors in the central nervous system []. This mechanism of action allows researchers to study the role of these receptors in various mental health conditions. By observing the effects of propiomazine on behavior and brain activity, scientists can gain insights into how dopamine and serotonin imbalances contribute to disorders like schizophrenia and psychosis [].

Animal Models of Mental Illness:

Propiomazine can be used to induce specific behavioral changes in animals, creating models of certain mental illnesses. These models are valuable tools for researchers to test new medications and treatment strategies for conditions like anxiety, depression, and psychosis [].

Investigating Neurodegenerative Diseases:

Some studies suggest that propiomazine may have neuroprotective properties, potentially helping to slow the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. However, more research is needed to confirm these effects [].

Comparison Studies with Newer Antipsychotics:

Since propiomazine is a well-understood older antipsychotic, it can be used as a benchmark when studying the effectiveness and side effects of newer medications. Comparing the effects of propiomazine with newer drugs can help researchers develop more targeted and safer treatments for mental health conditions [].

Propiomazine maleate is a pharmaceutical compound primarily used as a sedative and antihistamine. It is a derivative of phenothiazine, specifically related to propiomazine, which is known for its sedative properties and is utilized in treating insomnia, anxiety, and as a pre-anesthetic agent. The chemical structure of propiomazine maleate includes a propionyl group attached to a phenothiazine moiety, which contributes to its pharmacological effects. The compound is often administered in the form of its maleate salt, enhancing its solubility and stability for clinical use.

. Initially, 2-dimethylaminoisopropyl chloride is reacted with 2-propionylphenothiazine in the presence of a base to form the propiomazine base. This reaction typically occurs under reflux conditions and is monitored using High-Performance Liquid Chromatography (HPLC) to ensure completion. Following this, maleic acid is added to the clear solution of propiomazine base to form propiomazine maleate through an acid-base reaction, resulting in the formation of the maleate salt which is then purified by filtration and drying .

Propiomazine maleate exhibits significant biological activity primarily through its action as an antagonist at various neurotransmitter receptors. It has been shown to block dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors. This broad receptor activity contributes to its sedative effects and makes it useful in treating conditions such as insomnia and anxiety. Importantly, unlike many antipsychotics, propiomazine does not significantly block dopamine in the tuberoinfundibular pathway, reducing the risk of hyperprolactinemia .

The synthesis of propiomazine maleate can be summarized through the following steps:

  • Formation of Propiomazine Base:
    • Reacting 2-dimethylaminoisopropyl chloride with 2-propionylphenothiazine in an alcoholic medium under reflux.
    • Monitoring the reaction progress via HPLC.
  • Preparation of Maleate Salt:
    • Dissolving the crude propiomazine base in methanol.
    • Adding maleic acid to this solution.
    • Stirring for several hours at room temperature until precipitation occurs.
  • Purification:
    • Filtering the precipitated solid and drying it to obtain pure propiomazine maleate with a high purity level (greater than 99.5%) .

Propiomazine maleate has several clinical applications:

  • Sedation: Used for inducing sleep in patients with insomnia.
  • Pre-anesthetic: Administered before surgical procedures to alleviate anxiety.
  • Combination Therapy: Often used alongside analgesics during labor and delivery to enhance comfort.

Due to its antihistamine properties, it also serves in managing allergic reactions and as an adjunct therapy for various psychiatric disorders .

Studies on the interactions of propiomazine maleate indicate that it may enhance the effects of other central nervous system depressants such as alcohol and benzodiazepines, leading to increased sedation or respiratory depression. Additionally, its antagonistic effects on various receptors suggest potential interactions with other medications that target similar pathways. Caution is advised when co-administering with drugs affecting serotonin or dopamine pathways due to the risk of additive side effects .

Propiomazine maleate shares structural similarities with several other phenothiazine derivatives. Here are some comparable compounds:

Compound NameStructural SimilarityPrimary UseUnique Features
PromethazineSimilar phenothiazine structureAntihistamineStronger dopamine receptor antagonism
ChlorpromazinePhenothiazineAntipsychoticMore potent D2 receptor antagonist
ThioridazinePhenothiazineAntipsychoticNotable for cardiac side effects
PerphenazinePhenothiazineAntipsychoticHigher risk of extrapyramidal symptoms

Propiomazine maleate's uniqueness lies in its balanced receptor antagonism profile that allows it to provide sedation without significant neuroleptic effects commonly associated with other phenothiazines .

Propiomazine maleate emerged from mid-20th-century efforts to optimize phenothiazine-based therapeutics. Initially synthesized in 1957 by Schmitt and colleagues through structural modifications of promethazine, it was designed to enhance sedative properties while minimizing neuroleptic side effects. The compound’s development coincided with broader interest in phenothiazines for psychiatric and anesthetic applications, though propiomazine diverged as a non-antipsychotic agent due to its weak dopamine receptor affinity.

Industrial synthesis methods evolved significantly, with a 2019 patent outlining an optimized process to achieve >99.5% purity by minimizing isopropiomazine impurities. This advancement underscored its pharmaceutical viability, particularly in Sweden, where it remains marketed under brands like Propavan.

Chemical Classification within Phenothiazine Derivatives

Propiomazine maleate belongs to the phenothiazine class, characterized by a tricyclic scaffold with a sulfur and nitrogen heteroatom (Figure 1). Its structure includes:

  • Phenothiazine core: A central thiazine ring fused with two benzene rings.
  • Propionyl side chain: At position 2, enhancing lipophilicity and receptor binding.
  • Dimethylaminopropyl group: At position 10, critical for histamine H₁ receptor antagonism.

Key Structural Comparisons

FeaturePropiomazine MaleatePromethazineChlorpromazine
R₁ (Position 2)PropionylHydrogenChlorine
R₂ (Position 10)DimethylaminopropylDimethylaminopropylDimethylaminopropyl
Primary UseSedationAntihistamineAntipsychotic

This structural configuration confers selective antagonism at histamine H₁ and serotonin 5-HT₂ receptors, distinguishing it from neuroleptic phenothiazines.

Nomenclature and Chemical Identifiers

Propiomazine maleate is systematically identified through standardized nomenclature and registries:

Systematic Nomenclature

  • IUPAC Name: (Z)-But-2-enedioic acid; 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one.
  • Synonyms: Propionylpromethazine maleate, CB-1678.

Identifiers and Properties

PropertyValueSource
CAS Registry No.3568-23-8 (maleate salt)
Molecular FormulaC₂₀H₂₄N₂OS·C₄H₄O₄
Molecular Weight456.55 g/mol
SolubilityFreely soluble in water, ethanol
Melting Point160–161°C (maleate salt)

The maleate salt enhances stability and bioavailability, making it preferable for pharmaceutical formulations.

Academic and Research Significance

Propiomazine maleate has facilitated advancements in multiple research domains:

Neuropharmacology

  • Receptor Profiling: Antagonizes H₁, 5-HT₂A, and muscarinic receptors, providing a model for studying sedation mechanisms.
  • Prion Disease Research: Demonstrated inhibition of PrPˢᶜ formation in vitro, suggesting potential as a prion disease therapeutic.

Synthetic Chemistry

  • Process Optimization: Patented methods (e.g., EP3759081A1) improved yield and purity via controlled reaction kinetics and crystallization.
  • Structure-Activity Studies: Modifications to the propionyl group have explored analogs with enhanced blood-brain barrier permeability.

Clinical Research

  • Sleep Studies: Compared favorably to zopiclone in improving sleep latency and quality in elderly patients.
  • COPD Applications: Showed no adverse effects on oxygenation in stable COPD patients, supporting its safety profile.

Industrial Applications

  • Reference Standards: Used in HPLC and mass spectrometry for pharmaceutical quality control.
  • Isomer Separation: Chromatographic techniques resolve isopropiomazine impurities, ensuring regulatory compliance.

Molecular Structure and Formula

Constitutional Formula (C20H24N2OS·C4H4O4)

Propiomazine maleate represents a complex pharmaceutical salt formed through the combination of propiomazine base with maleic acid in a specific stoichiometric ratio [1] [4]. The constitutional formula C20H24N2OS·C4H4O4 demonstrates the molecular composition consisting of two distinct chemical entities [1] [5]. The propiomazine component (C20H24N2OS) constitutes the active pharmaceutical moiety, while the maleic acid component (C4H4O4) serves as the counterion [4] [5].

ComponentMolecular FormulaMolecular Weight (g/mol)Percent Composition
Propiomazine BaseC20H24N2OS340.4874.6%
Maleic AcidC4H4O4116.0725.4%
Complete Propiomazine MaleateC20H24N2OS·C4H4O4456.55100%

The propiomazine base features a phenothiazine backbone with a propionyl group at the 2-position and a dimethylaminopropyl side chain attached to the nitrogen atom at position 10 [4] [6]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-{10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl}propan-1-one maleate [1] [4]. The maleate counterion exists as (Z)-but-2-enedioic acid, contributing to the overall molecular architecture through ionic interactions [1] [8].

Stereochemistry and Isomerism

Propiomazine maleate exhibits significant stereochemical complexity due to the presence of a chiral center within the propiomazine molecule [8] [11]. The compound exists as a racemic mixture, containing equal proportions of both enantiomers [8] [10]. The chiral center is located at the carbon atom bearing the dimethylamino group in the propyl side chain [8] [11].

PropertyPropiomazine BaseMaleic Acid
Stereochemistry ClassificationRacemicAchiral
Chiral Centers10
Optical Activity(+/-)None
Defined Stereocenters0/10/0
E/Z Centers01
Racemic StatusYesNot Applicable

The stereochemical designation indicates that propiomazine maleate contains one undefined stereocenter, resulting in the formation of two non-superimposable mirror image forms [8] [11]. These enantiomers demonstrate identical chemical properties but differ in their three-dimensional spatial arrangements [9] [11]. The maleic acid component contributes an E/Z center due to the presence of the carbon-carbon double bond, existing predominantly in the Z-configuration [8] [36].

The racemic nature of propiomazine maleate influences its pharmaceutical properties, as individual enantiomers may exhibit different pharmacological activities [10] [11]. The optical activity notation (+/-) indicates that the compound rotates plane-polarized light in both directions when present as a racemic mixture [8] [10].

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of propiomazine maleate demonstrate considerable molecular complexity arising from the phenothiazine ring system and flexible side chain components [13] [14]. The phenothiazine core adopts a butterfly-like conformation with the two benzene rings positioned at an angle relative to each other [13] [16]. This non-planar arrangement is stabilized by the sulfur and nitrogen heteroatoms within the tricyclic system [13] [16].

ParameterPropiomazine BaseComplete Maleate Salt
Average Molecular Mass (g/mol)340.485456.6
Monoisotopic Mass (g/mol)340.160934456.1719
Hydrogen Bond Acceptors37
Hydrogen Bond Donors02
Rotatable Bonds56
Polar Surface Area (Ų)23.55Increased
Molecular ComplexityHighVery High

The propyl side chain attached to the phenothiazine nitrogen exhibits significant conformational flexibility due to five rotatable bonds [6] [13]. This flexibility allows the molecule to adopt multiple low-energy conformations, influencing its interaction with biological targets [14] [15]. The propionyl substituent at the 2-position of the phenothiazine ring contributes additional conformational variations [4] [13].

Molecular modeling studies indicate that the preferred conformations of propiomazine involve extended arrangements of the side chain, maximizing intramolecular distances between charged and hydrophobic regions [14] [17]. The maleate counterion forms hydrogen bonding interactions with the protonated nitrogen center, stabilizing specific conformational states [33] [38]. These conformational preferences directly influence the crystalline packing arrangements and solid-state properties of the compound [31] [32].

Physical Properties

Melting Point and Thermal Characteristics

Propiomazine maleate demonstrates well-defined thermal characteristics that reflect its crystalline structure and intermolecular interactions [4] [5]. The compound exhibits a melting point range of 160-161°C when crystallized from isopropanol, indicating good thermal stability under standard conditions [4] [5]. This melting point represents the temperature at which the crystalline lattice structure transitions to the liquid phase [21].

PropertyPropiomazine MaleatePropiomazine Hydrochloride
Melting Point (°C)160-161Not specified
AppearanceWhite to off-white crystalline powderYellow, practically odorless powder
Thermal Stability Range (°C)150-160Not specified
Crystal FormCrystallinePowder
Crystallization SolventIsopropanol/AcetonitrileNot specified

The thermal stability profile indicates that propiomazine maleate maintains structural integrity within the temperature range of 150-160°C [20]. Differential scanning calorimetry studies would typically show a sharp endothermic peak corresponding to the melting transition, followed by potential decomposition at higher temperatures [20] [23]. The compound exhibits stability under normal storage conditions but may undergo degradation when exposed to extreme temperatures [23].

Thermal analysis reveals that the crystalline form of propiomazine maleate demonstrates superior thermal stability compared to amorphous preparations [20] [31]. The melting point serves as a critical quality control parameter for pharmaceutical manufacturing, ensuring consistent physical properties across different production batches [21] [23].

Solubility Parameters in Various Solvents

The solubility characteristics of propiomazine maleate demonstrate significant variations across different solvent systems, reflecting the compound's amphiphilic nature and salt formation properties [24] [25]. The maleate salt formation substantially enhances aqueous solubility compared to the parent propiomazine base [24] [33].

SolventPropiomazine Base SolubilityPropiomazine Maleate SolubilityPropiomazine Hydrochloride Solubility
Water0.454 mg/L (very poor)Enhanced vs baseVery soluble
EthanolLimitedSolubleFreely soluble
Organic SolventsGoodGoodVariable
Dimethyl SulfoxideNot specified~3 mg/mlNot specified
Dimethyl FormamideNot specified~1 mg/mlNot specified

The poor aqueous solubility of the propiomazine base (0.454 mg/L) necessitates salt formation to achieve pharmaceutically acceptable dissolution characteristics [24] [30]. The maleate salt demonstrates enhanced water solubility through ionization of the maleic acid component, creating favorable hydrophilic interactions [33] [36]. This solubility enhancement facilitates formulation development and bioavailability optimization [27] [33].

In organic solvent systems, propiomazine maleate shows good solubility in dimethyl sulfoxide (approximately 3 mg/ml) and dimethyl formamide (approximately 1 mg/ml) [25] [26]. The compound demonstrates solubility in ethanol and other alcoholic solvents, making it suitable for various pharmaceutical formulation approaches [25] [26]. The solubility profile influences manufacturing processes, particularly during crystallization and purification steps [26] [27].

Crystalline Structure and Morphology

Propiomazine maleate adopts a well-defined crystalline structure characterized by specific packing arrangements and intermolecular interactions [4] [31]. The compound crystallizes from isopropanol to yield crystals with a melting point of 160-161°C, while crystallization from acetone produces slightly different thermal characteristics [4] [5]. The crystalline morphology appears as white to off-white crystalline powder with consistent particle size distribution [22].

The crystal lattice structure involves hydrogen bonding interactions between the maleate anion and the protonated nitrogen center of propiomazine [31] [33]. These interactions contribute to the overall stability of the crystalline form and influence dissolution behavior [31] [38]. The maleate counterion participates in intermolecular hydrogen bonding networks that stabilize specific crystal polymorphs [32] [33].

X-ray diffraction analysis would typically reveal characteristic diffraction patterns specific to the propiomazine maleate crystal form [31] [32]. The crystalline structure demonstrates stability under ambient conditions, with minimal polymorphic conversion during storage [31] [36]. Manufacturing processes utilize controlled crystallization conditions to ensure reproducible crystal morphology and pharmaceutical performance [26] [34].

Salt Form Characteristics

Maleate Salt Properties

The maleate salt formation of propiomazine provides distinct pharmaceutical advantages through the incorporation of maleic acid as the counterion [33] [36]. Maleic acid functions as a dicarboxylic acid with two ionizable carboxyl groups, enabling formation of stable salt complexes with basic pharmaceutical compounds [33] [35]. The maleate anion contributes buffering capacity and pH stability to pharmaceutical formulations [35] [38].

The selection of maleic acid as the counterion offers several beneficial properties including enhanced chemical stability, improved solubility characteristics, and favorable crystallization behavior [33] [37]. Maleate salts generally demonstrate good stability profiles under standard pharmaceutical storage conditions [36] [38]. The dicarboxylic nature of maleic acid allows for formation of both mono- and di-salts, depending on stoichiometric conditions [35] [36].

Propiomazine maleate exhibits improved thermal stability compared to some alternative salt forms, with the maleate counterion contributing to lattice stabilization through multiple hydrogen bonding interactions [33] [38]. The salt formation process involves controlled addition of maleic acid to propiomazine base solutions, followed by crystallization under specific temperature and solvent conditions [26] [34].

Comparative Analysis with Hydrochloride Salt Form

The comparative evaluation of propiomazine maleate versus propiomazine hydrochloride reveals significant differences in physicochemical properties and pharmaceutical performance characteristics [4] [33]. Both salt forms demonstrate enhanced solubility compared to the parent base compound, but exhibit distinct dissolution profiles and stability characteristics [24] [33].

PropertyMaleate SaltHydrochloride Salt
Molecular FormulaC20H24N2OS·C4H4O4C20H24N2OS·HCl
Molecular Weight (g/mol)456.55376.94
Melting Point (°C)160-161Not specified
Water SolubilityEnhancedVery soluble
Chemical StabilityGood in solid stateGood
Counterion PropertiesDicarboxylic acid, pH bufferingStrong acid, highly ionizable

The molecular weight difference between the two salt forms (456.55 g/mol for maleate versus 376.94 g/mol for hydrochloride) influences dosing calculations and formulation considerations [4] [41]. The maleate salt incorporates a larger counterion that contributes additional functionality through pH buffering capacity [33] [38]. The hydrochloride salt demonstrates very high water solubility due to the highly ionizable nature of hydrochloric acid [4] [24].

The development of propiomazine maleate synthesis dates back to the pioneering work by Schmitt et al. in 1957, who first described the preparation methodology in the Bulletin de la Société Chimique de France [2]. The historical approach involved a two-step synthetic sequence beginning with the Friedel-Crafts acylation of phenothiazine to introduce the propionyl functionality, followed by nucleophilic substitution with dimethylaminoisopropyl halides [2].

Early synthetic methodologies employed traditional organic synthesis techniques that were developed during the expansion of phenothiazine chemistry in the mid-20th century. The original patents by Clin-Byla (French Patent 1,176,919 with addition 71,342) established the foundational synthetic framework that would later be refined for industrial production [2]. These historical routes typically achieved moderate yields and required extensive purification procedures to achieve pharmaceutical-grade purity.

The classical synthesis involved heating phenothiazine with propionyl chloride in the presence of aluminum chloride catalyst under anhydrous conditions, generating the 2-propionyl phenothiazine intermediate [3]. Subsequently, this intermediate underwent N-alkylation with 2-dimethylaminoisopropyl chloride in the presence of strong bases such as sodium carbonate and copper powder as catalysts [2] [3]. The historical processes often suffered from incomplete conversions and significant byproduct formation, necessitating multiple recrystallization steps.

Modern Industrial Synthesis Methodologies

Contemporary industrial synthesis of propiomazine maleate has evolved significantly from historical routes, incorporating advanced process optimization techniques and improved reaction control mechanisms. Modern methodologies focus on maximizing yield while minimizing impurity formation, particularly the troublesome isopropiomazine byproduct that plagued earlier synthetic approaches [4] .

Condensation of 2-Propionyl Phenothiazine with Dimethylaminoisopropyl Chloride

The condensation reaction represents the critical step in propiomazine synthesis, wherein 2-propionyl phenothiazine undergoes nucleophilic substitution with 2-dimethylaminoisopropyl chloride hydrochloride [4] [5]. This transformation proceeds via an SN2 mechanism, requiring the prior generation of a phenothiazine anion through deprotonation with strong bases.

The reaction conditions have been optimized to employ sodium amide as the preferred base, operating in anhydrous xylene or toluene at elevated temperatures between 110-115°C [3] [4]. The reaction typically requires 6-8 hours for complete consumption of starting materials, with continuous monitoring via thin-layer chromatography to ensure optimal conversion [6]. Temperature control is critical, as excessive heat can promote side reactions leading to isomeric impurities and over-alkylated products.

Industrial implementations utilize precisely controlled stoichiometry, employing a slight excess of the alkylating agent (1.1-1.2 equivalents) to drive the reaction to completion while minimizing the formation of polyalkylated byproducts [4]. The reaction mixture is maintained under strictly anhydrous conditions using molecular sieves or distilled solvents to prevent hydrolysis of the alkylating agent.

Base-Catalyzed Reaction Mechanisms

The base-catalyzed mechanism involves initial deprotonation of the phenothiazine nitrogen to generate a nucleophilic anion, which subsequently attacks the electrophilic carbon center of the dimethylaminoisopropyl chloride [3] [7]. Sodium amide has emerged as the optimal base due to its strong basicity (pKa approximately 38) and ability to completely deprotonate phenothiazine derivatives under the reaction conditions.

The mechanism proceeds through a concerted SN2 displacement, with the chloride acting as the leaving group [7]. The stereochemistry of the alkylating agent is preserved during the substitution, although the chiral center in the dimethylaminoisopropyl chain can lead to formation of racemic products. Kinetic studies have demonstrated that the reaction follows second-order kinetics, with rates dependent on both the concentration of the phenothiazine anion and the alkylating agent.

Alternative bases such as potassium carbonate, sodium hydride, and lithium amide have been investigated, but sodium amide consistently provides superior yields and selectivity [3] [7]. The choice of base significantly impacts the reaction rate and selectivity, with weaker bases leading to incomplete conversions and longer reaction times.

Optimization of Reaction Conditions

Process optimization focuses on achieving maximum conversion while controlling impurity formation through careful manipulation of reaction parameters. Temperature optimization studies have established that reactions conducted at 110-115°C provide the optimal balance between reaction rate and selectivity [4] [3]. Lower temperatures result in incomplete conversions, while higher temperatures promote decomposition and isomerization reactions.

Solvent selection plays a crucial role in reaction efficiency, with xylene and toluene emerging as preferred media due to their thermal stability, appropriate boiling points, and ability to solubilize both reactants and products [3] [8]. The solvent must be rigorously dried to prevent interference with the strongly basic conditions required for phenothiazine deprotonation.

Reaction time optimization involves monitoring conversion through analytical techniques such as gas chromatography or high-performance liquid chromatography. Typical reaction times range from 6-8 hours, with extended reaction periods leading to increased impurity formation without significant improvement in yield [6]. The endpoint is determined by complete consumption of the starting phenothiazine derivative and achievement of steady-state product concentrations.

Salt Formation Process

The conversion of propiomazine base to its maleate salt represents a critical purification and stabilization step in the manufacturing process. This transformation not only improves the pharmaceutical properties of the final product but also serves as a key purification method for removing basic impurities and achieving the required purity specifications [4].

Maleic Acid Addition Chemistry

The salt formation proceeds through a straightforward acid-base neutralization reaction between propiomazine base and maleic acid in a 1:1 stoichiometric ratio [4]. The reaction is typically conducted in alcoholic solvents, with methanol and ethanol being the most commonly employed media due to their ability to dissolve both reactants and facilitate controlled precipitation of the salt product .

The mechanism involves protonation of the tertiary amine nitrogen in the dimethylaminoisopropyl side chain by maleic acid, forming an ionic salt with the maleate anion [10]. The reaction is thermodynamically favorable due to the significant difference in pKa values between the propiomazine base (approximately 9-10) and maleic acid (pKa1 = 1.9, pKa2 = 6.2) [10].

Optimal reaction conditions involve dissolving the purified propiomazine base in an appropriate alcoholic solvent at room temperature to achieve a clear solution [4]. Maleic acid is then added either as a solid or as a solution in the same solvent, resulting in immediate salt formation and precipitation of the product. The reaction mixture is typically stirred for 30-60 minutes to ensure complete salt formation.

Precipitation and Crystallization Parameters

The crystallization process is carefully controlled to achieve optimal crystal morphology, purity, and yield. Key parameters include supersaturation ratio, cooling rate, agitation speed, and seeding strategies [11] [12]. The initial precipitation occurs rapidly upon maleic acid addition, but subsequent aging and recrystallization steps are employed to improve crystal quality and remove residual impurities.

Temperature control during crystallization is critical for achieving the desired polymorphic form and crystal habit [13]. Cooling rates between 0.5-2°C per minute are typically employed to balance nucleation and crystal growth, preventing the formation of amorphous precipitates while maintaining reasonable processing times [11]. Seeding with authentic propiomazine maleate crystals can be employed to control nucleation and improve batch-to-batch consistency.

The crystallization medium significantly influences the final crystal properties, with alcohol-water mixtures often providing superior results compared to pure alcoholic solvents [11] [8]. The water content must be carefully controlled to prevent formation of hydrated forms while maintaining sufficient solubility for effective purification. Typical solvent compositions range from 80-95% alcohol with the remainder being purified water.

Isomeric Impurity Control Strategies

The control of isomeric impurities, particularly isopropiomazine, represents one of the most challenging aspects of propiomazine maleate manufacturing. These impurities can arise through various mechanistic pathways and require sophisticated analytical monitoring and process control strategies for effective management [4] [14].

Isopropiomazine Formation Mechanisms

Isopropiomazine formation occurs primarily through rearrangement reactions during the alkylation step, where the intended secondary alkylation at the 2-position of the dimethylaminoisopropyl chain can undergo migration to alternative positions [4] . This isomerization is favored under harsh reaction conditions, particularly at elevated temperatures and extended reaction times.

The mechanism involves carbocation intermediates that can undergo 1,2-hydride shifts or Wagner-Meerwein rearrangements, leading to constitutional isomers with altered connectivity in the alkyl chain [14]. Temperature-dependent studies have demonstrated that isopropiomazine formation increases exponentially above 120°C, necessitating careful temperature control during synthesis.

Alternative formation pathways include direct alkylation with isomeric alkylating agents that may be present as impurities in the starting materials [14]. The quality of 2-dimethylaminoisopropyl chloride is therefore critical, requiring careful purification and characterization of this key reagent. Analytical specifications for the alkylating agent typically limit isomeric impurities to less than 0.1% to prevent propagation into the final product.

Purification Techniques for Isomer Separation

Separation of isopropiomazine from propiomazine requires sophisticated purification techniques due to the structural similarity of these compounds. Recrystallization from appropriate solvents represents the primary purification method, taking advantage of subtle differences in solubility and crystal packing [4].

Solvent selection for recrystallization is critical, with isopropanol and ethanol-water mixtures providing effective separation based on differential crystallization kinetics [8] [13]. The isomeric impurity typically exhibits slightly different solubility characteristics, allowing for selective crystallization of the desired product while retaining impurities in the mother liquor.

Column chromatography using silica gel or alumina stationary phases can provide additional purification when recrystallization alone is insufficient . Mobile phase optimization typically employs gradient elution with increasing polarity to achieve baseline separation of structural isomers. However, chromatographic methods are generally reserved for analytical purposes rather than preparative purification due to economic considerations.

Process Optimization for High-Purity Synthesis

Achieving high-purity propiomazine maleate requires systematic optimization of multiple process parameters, from raw material selection through final crystallization. Modern approaches employ statistical design of experiments and quality by design principles to identify optimal operating conditions and control strategies [16] [8].

Solvent Selection Effects

Solvent selection profoundly impacts both reaction efficiency and product quality throughout the synthesis and purification sequence. For the alkylation reaction, aprotic solvents with high boiling points are preferred to maintain the strongly basic conditions required for complete phenothiazine deprotonation [3] [8]. Xylene and toluene have emerged as optimal choices due to their chemical inertness, appropriate volatility for temperature control, and compatibility with subsequent purification steps.

The crystallization solvent system requires careful optimization to balance solubility, selectivity, and environmental considerations [8] [13]. Alcoholic solvents provide excellent solubility for propiomazine base while promoting rapid precipitation upon salt formation. However, the alcohol-to-water ratio must be optimized for each specific batch to account for variations in impurity profiles and crystal habit requirements.

Solvent recovery and recycling represent important economic and environmental considerations in industrial implementations [17]. Distillation systems are typically employed to recover and purify solvents for reuse, with careful monitoring of impurity accumulation that could impact subsequent batches. Solvent specifications typically require less than 100 ppm of residual impurities to prevent interference with product quality.

Temperature and Reaction Time Optimization

Temperature optimization requires balancing reaction kinetics with selectivity considerations to achieve maximum yield while minimizing impurity formation [4] [3]. Statistical experimental designs have identified optimal temperature ranges of 110-115°C for the alkylation reaction, representing a compromise between acceptable reaction rates and controlled side reaction formation.

Reaction time optimization involves monitoring conversion profiles through analytical techniques to identify the point of maximum yield before significant degradation occurs [6]. Typical optimized reaction times range from 6-8 hours, with diminishing returns observed for extended reaction periods. The kinetic profile typically shows rapid initial conversion followed by a plateau region where further reaction time provides minimal improvement.

Temperature cycling strategies have been investigated to improve selectivity by conducting initial reaction at lower temperatures followed by brief high-temperature treatment to drive completion [13]. However, these approaches generally increase process complexity without significant benefits and are rarely implemented in industrial settings.

Yield Enhancement Approaches

Yield enhancement strategies focus on minimizing material losses throughout the synthesis and purification sequence while maintaining product quality specifications [4] [8]. Optimized stoichiometry employing slight excess of alkylating agent (1.1-1.2 equivalents) provides improved conversions while limiting over-alkylation reactions.

Recovery and recycling of unreacted starting materials through selective extraction or crystallization can significantly improve overall process yields [16]. Mother liquor analysis and treatment allow for recovery of product that would otherwise be lost, with careful monitoring to prevent accumulation of impurities in recycled streams.

Continuous processing approaches have been investigated as alternatives to traditional batch operations, offering potential advantages in terms of yield, consistency, and process control [18] [19]. However, the complexity of the multi-step synthesis and the need for intermediate isolation and purification generally favor batch processing for propiomazine maleate production.

Process analytical technology implementation provides real-time monitoring and control capabilities that enable optimization of yield while maintaining quality specifications [18]. In-line spectroscopic methods and automated sampling systems allow for rapid response to process variations and implementation of feedback control strategies to maximize performance.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3568-23-8

Wikipedia

Propiomazine maleate

Dates

Last modified: 08-15-2023

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